Truxene

Catalog No.
S1539605
CAS No.
548-35-6
M.F
C27H18
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Truxene

CAS Number

548-35-6

Product Name

Truxene

IUPAC Name

heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene

Molecular Formula

C27H18

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C27H18/c1-4-10-19-16(7-1)13-22-25(19)23-14-17-8-3-6-12-21(17)27(23)24-15-18-9-2-5-11-20(18)26(22)24/h1-12H,13-15H2

InChI Key

YGPLLMPPZRUGTJ-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C4CC5=CC=CC=C5C4=C6CC7=CC=CC=C7C6=C31

Synonyms

a-Truxene, 10, 15-Dihydro-5H-diindeno[1,2-a:1,2-c]fluorene

Canonical SMILES

C1C2=CC=CC=C2C3=C4CC5=CC=CC=C5C4=C6CC7=CC=CC=C7C6=C31

Semiconductor Potential

Truxene exhibits promising characteristics for applications in organic electronics. Studies have shown that truxene derivatives can be tailored to possess semiconducting properties (). This makes them suitable for development in organic field-effect transistors (OFETs), a key component in organic electronics. Research is ongoing to optimize truxene-based materials for improved charge carrier mobility, a crucial factor for efficient OFET performance.

Organic Light-Emitting Diodes (OLEDs)

The ability of truxene derivatives to emit light when electrically stimulated makes them potential candidates for OLED applications. Research suggests that truxene-based molecules can be designed to exhibit different colors depending on their structure (). This tunability allows for the development of OLEDs with desired emission spectra. Further research is needed to enhance the efficiency and stability of truxene-based OLEDs for practical applications.

Truxene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₉H₁₈. It can be visualized as three fluorene units symmetrically arranged and interconnected, resulting in a highly symmetrical and rigid structure. This compound is notable for its strong blue emission properties, making it an attractive candidate for applications in optoelectronics and materials science . The unique arrangement of its carbon atoms contributes to its stability and reactivity, particularly in the context of deprotonation reactions.

Truxene, by itself, does not have a known biological mechanism of action. However, its derivatives can be designed to interact with specific biological targets depending on the attached functional groups. This is an active area of research, with potential applications in drug discovery and material science [].

Truxene exhibits interesting chemical reactivity, particularly through a stepwise deprotonation process. When reacted with alkali metals such as sodium, potassium, or cesium in tetrahydrofuran, truxene can lose up to three protons, forming monoanionic, dianionic, and trianionic species. This process alters the electronic structure and optical properties of the compound. For instance, the transition from monoanion to dianion results in significant changes in color and photoluminescence characteristics .

The deprotonation not only introduces aromaticity into the five-membered rings but also affects the binding patterns with alkali metal ions. The structural analysis indicates that the curvature of truxenyl anions is influenced by both charge and metal coordination .

Truxene can be synthesized through various methods:

  • On-surface synthesis: Dehydrogenation of truxene on coinage metal surfaces has been reported to yield non-benzenoid triradicals .
  • Polymerization techniques: Truxene-based porous polymers can be synthesized that exhibit high thermal and chemical stability. These polymers can be postfunctionalized under different reaction conditions .
  • Solution processable methods: By attaching n-alkyl or branched alkyl chains at specific positions on the truxene molecule, solution processability can be achieved .

These diverse synthesis methods highlight truxene's versatility as a building block for various chemical architectures.

Truxene has several promising applications:

  • Optoelectronics: Due to its strong blue emission properties, truxene is explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
  • Catalysis: Truxene-based porous polymers have shown catalytic activity and stability, making them suitable for various catalytic processes .
  • Material Science: Its unique structural properties allow for the development of advanced materials with tailored functionalities.

Interaction studies involving truxene primarily focus on its complexation with metals during deprotonation reactions. These studies reveal how different alkali metal ions influence the structural and optical properties of truxenyl anions. The binding patterns vary significantly between light (sodium) and heavy (potassium and cesium) counterions, showcasing the compound's unique interaction capabilities .

Truxene shares similarities with several other polycyclic aromatic hydrocarbons. Below are some notable compounds for comparison:

CompoundStructure TypeUnique Features
PyrenePolycyclic Aromatic HydrocarbonStrong fluorescence; used in sensors
CoronenePolycyclic Aromatic HydrocarbonLarger structure; stable under high temperatures
SumanenePolycyclic Aromatic HydrocarbonDistinct curvature; different reactivity

Truxene's uniqueness lies in its symmetrical structure and strong blue emission properties compared to these similar compounds. Its ability to undergo controlled deprotonation further distinguishes it from others like pyrene or coronene.

XLogP3

7.4

Other CAS

548-35-6

Wikipedia

Truxene

Dates

Modify: 2023-08-15

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